(9Z,11E,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid
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Overview
Description
Alpha-Linolenic acid 13-hydroperoxide is a hydroperoxide derivative of alpha-Linolenic acid, a polyunsaturated omega-3 fatty acid. This compound is significant in various biochemical pathways, particularly in the biosynthesis of jasmonates, which are plant hormones involved in stress responses and developmental processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Linolenic acid 13-hydroperoxide can be synthesized through the enzymatic oxidation of alpha-Linolenic acid using lipoxygenase enzymes. For instance, lipoxygenase from Glycine max (soybean) can catalyze the regioselective hydroperoxidation of alpha-Linolenic acid in a solvent-free system . The reaction conditions typically involve maintaining a pH of around 8.0 and using a green surfactant like Triton CG-110 to enhance the reaction yield .
Industrial Production Methods
Industrial production of (9Z,11E,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid often involves the use of enzyme cascades. An example is the combination of lipoxygenase, lipase, and catalase enzymes to achieve high yields of hydroperoxides from safflower oil . This method optimizes the hydroperoxidation and hydrolysis processes, resulting in a regioselectivity of 90% within 7 hours .
Chemical Reactions Analysis
Types of Reactions
Alpha-Linolenic acid 13-hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dihydroxy, keto, and epoxy alcohol derivatives.
Reduction: The hydroperoxide group can be reduced to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for further oxidation . The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include dihydroxy derivatives, keto derivatives, and epoxy alcohols . These products are significant intermediates in various biochemical pathways.
Scientific Research Applications
Alpha-Linolenic acid 13-hydroperoxide has numerous applications in scientific research:
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodegradable surfactants and other green chemistry applications.
Mechanism of Action
Alpha-Linolenic acid 13-hydroperoxide exerts its effects primarily through its role in the biosynthesis of jasmonates. The lipoxygenase-catalyzed oxidation of alpha-Linolenic acid leads to the formation of this hydroperoxide, which is then converted into various jasmonate derivatives . These jasmonates regulate gene expression by affecting the activity of transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor family .
Comparison with Similar Compounds
Similar Compounds
- Linoleic acid 13-hydroperoxide
- Oleic acid hydroperoxide
- Gamma-Linolenic acid hydroperoxide
Uniqueness
Alpha-Linolenic acid 13-hydroperoxide is unique due to its specific role in the biosynthesis of jasmonates, which are critical for plant stress responses and development . Unlike other hydroperoxides, it is specifically involved in the formation of signaling molecules that regulate various physiological processes in plants .
Properties
Molecular Formula |
C18H30O4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(9Z,11E,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7-,11-3-,15-12+ |
InChI Key |
UYQGVDXDXBAABN-JDTPQGGVSA-N |
Isomeric SMILES |
CC/C=C\CC(/C=C/C=C\CCCCCCCC(=O)O)OO |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Synonyms |
13-HPOT 13-hydroperoxy-9,11,15-octadecatrienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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